N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide typically involves the following steps:
Bromination: The starting material, 1H-pyrrole-2-carbohydrazide, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
While specific industrial production methods for N’-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding pyrrole derivative.
Oxidation Reactions: Oxidation can occur at the pyrrole ring, leading to the formation of pyrrole-2,3-diones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as DMF or DMSO.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Reduction: De-brominated pyrrole derivatives.
Oxidation: Pyrrole-2,3-diones or other oxidized products.
Scientific Research Applications
N’-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer, antiviral, and antimicrobial agents.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N’-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function.
Materials Science: The compound’s electronic properties can influence the conductivity and stability of materials.
Comparison with Similar Compounds
Similar Compounds
- N’-acetyl-4-chloro-1H-pyrrole-2-carbohydrazide
- N’-acetyl-4-fluoro-1H-pyrrole-2-carbohydrazide
- N’-acetyl-4-iodo-1H-pyrrole-2-carbohydrazide
Uniqueness
N’-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as cross-coupling and substitution
Properties
IUPAC Name |
N'-acetyl-4-bromo-1H-pyrrole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c1-4(12)10-11-7(13)6-2-5(8)3-9-6/h2-3,9H,1H3,(H,10,12)(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNCPMOOJGHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC(=CN1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.